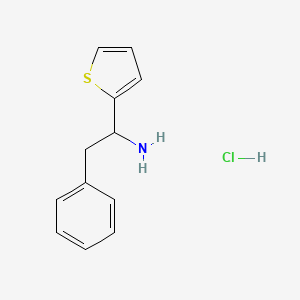

2-Phenyl-1-(thiophen-2-yl)ethan-1-amine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Phenyl-1-(thiophen-2-yl)ethan-1-amine hydrochloride, also known as 2-Thiopheneethylamine, is an aromatic amine . It has a molecular weight of 127.21 . It is used in the synthesis of various chemical compounds .

Synthesis Analysis

The synthesis of this compound involves several steps. N,N-Dimethylformamide (DMF) reacts with thiophene to obtain 2-thiophenecarbaldehyde, then reacts with isopropyl chloroacetate to obtain 2-thiopheneacetaldehyde, and then reacts with hydroxylamine hydrochloride to obtain 2-thiopheneacetaldehyde oxime, and finally reduced to give 2-thiopheneethylamine .Molecular Structure Analysis

The molecular structure of this compound consists of a thiophene ring attached to an ethylamine group . The InChI key for this compound is HVLUYXIJZLDNIS-UHFFFAOYSA-N .Chemical Reactions Analysis

This compound undergoes microwave-induced condensation with iminodiacetic acid to form the corresponding piperazine-2,6-dione derivatives .Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a boiling point of 128-132°C/22mmHg and a density of 1.087 kg/L .Aplicaciones Científicas De Investigación

Crystal Structure Characterization :

- Silva et al. (2014) reported the preparation, analytical characterization, and crystal structures of N,N′-bis(thiophen-2-ylmethyl)ethane-1,2-diaminium hydrochloride and its gold derivative. These compounds were obtained by the reduction of Schiff base and subsequent reactions, showcasing their structural properties and potential applications in crystallography (Silva, Masciocchi, & Cuin, 2014).

Synthesis of Enantioenriched Tertiary Benzylic Amines :

- Jiang et al. (2018) developed a one-pot protocol for the synthesis of highly enantiopure benzylic thioethers, thioacetates, and sulfones via copper-catalyzed stereospecific C–S coupling reaction. This study demonstrates the use of thiophene-based amines in the efficient synthesis of stereochemically complex compounds (Jiang, Li, Zhou, & Zeng, 2018).

Electrochemical Polymerization :

- Baldwin et al. (2008) reported novel hybrid polymers with thiophenylanilino and furanylanilino backbones, demonstrating their potential in electrochemical applications. These polymers exhibit repeated oxidation and reduction capabilities, highlighting their usefulness in various electrochemical processes (Baldwin, Chafin, Deschamps, Hawkins, Wright, Witker, Prokopuk, 2008).

Application in Organic Synthesis :

- Kamila, Mendoza, and Biehl (2012) synthesized N-Phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines by the Hantzsch thiazole reaction, demonstrating the potential of thiophene-based compounds in facilitating complex organic synthesis processes (Kamila, Mendoza, & Biehl, 2012).

Catalytic Chemical Amide Synthesis :

- Mohy El Dine et al. (2015) developed an efficient method for direct amide bond synthesis using (2-(thiophen-2-ylmethyl)phenyl)boronic acid as a catalyst. This study shows the use of thiophene-based amines in facilitating amide bond formation, an essential process in peptide synthesis (Mohy El Dine, Erb, Berhault, Rouden, Blanchet, 2015).

Safety and Hazards

This compound is known to cause severe skin burns and eye damage. It is recommended to avoid breathing its dust/fume/gas/mist/vapours/spray and to avoid getting it in eyes, on skin, or on clothing. Protective measures such as wearing protective gloves, clothing, and eye/face protection are advised .

Mecanismo De Acción

Target of Action

Similar compounds have been used in the synthesis of geldanamycin derivatives as hcv replication inhibitors targeting hsp90 .

Biochemical Pathways

The compound has been used to functionalize multiwall carbon nanotubes (MWCNT) and in the synthesis of pyrimidine derivatives . It undergoes microwave-induced condensation with iminodiacetic acid to form the corresponding piperazine-2,6-dione derivatives .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-Phenyl-1-(thiophen-2-yl)ethan-1-amine hydrochloride involves the reaction of 2-phenylacetaldehyde with thiophene-2-carboxaldehyde to form 2-phenyl-1-(thiophen-2-yl)ethanol, which is then converted to the amine via reductive amination. The amine is then reacted with hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "2-phenylacetaldehyde", "thiophene-2-carboxaldehyde", "ammonium chloride", "sodium triacetoxyborohydride", "hydrochloric acid", "ethanol", "diethyl ether" ], "Reaction": [ "Step 1: Condensation of 2-phenylacetaldehyde and thiophene-2-carboxaldehyde in ethanol with catalytic amounts of piperidine to form 2-phenyl-1-(thiophen-2-yl)ethanol.", "Step 2: Conversion of 2-phenyl-1-(thiophen-2-yl)ethanol to the amine via reductive amination using ammonium chloride and sodium triacetoxyborohydride in ethanol.", "Step 3: Formation of the hydrochloride salt by reacting the amine with hydrochloric acid in diethyl ether." ] } | |

Número CAS |

102339-13-9 |

Fórmula molecular |

C12H14ClNS |

Peso molecular |

239.76 g/mol |

Nombre IUPAC |

1-phenyl-N-(thiophen-2-ylmethyl)methanamine;hydrochloride |

InChI |

InChI=1S/C12H13NS.ClH/c1-2-5-11(6-3-1)9-13-10-12-7-4-8-14-12;/h1-8,13H,9-10H2;1H |

Clave InChI |

RVASOTFCBOTDNM-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CC(C2=CC=CS2)N.Cl |

SMILES canónico |

C1=CC=C(C=C1)CNCC2=CC=CS2.Cl |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(5-{[4-(4-Acetylphenyl)piperazin-1-yl]carbonyl}-4-ethyl-1,3-thiazol-2-yl)pyrrolidin-2-one](/img/no-structure.png)

![Methyl 6-oxobicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B2960934.png)

![3-(2-Fluorophenyl)-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)propanamide](/img/structure/B2960937.png)

![Ethyl 6-bromo-5-[2-(4-fluorophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2960939.png)

![2-(6-Methyl-thieno[2,3-d]pyrimidin-4-ylamino)-phenol](/img/structure/B2960941.png)

![3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-ol](/img/structure/B2960946.png)

![6-Cyclopropyl-2-[(1-methanesulfonylpiperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2960949.png)

![2-((3-(3-methoxybenzyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2960955.png)